Ethyl 4-sulfamoylbenzoate
Overview
Description
Ethyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a sulfonamide group is attached to the benzene ring
Mechanism of Action
Target of Action
Ethyl 4-sulfamoylbenzoate primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Mode of Action
The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . As cancer cells are dependent on RNR for the de novo dNTP biosynthesis and the overexpression of RNR is a characteristic of many cancer cells, RNR serves as an enticing target for anticancer therapies .
Pharmacokinetics
In silico admet evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .
Result of Action
The compound has been found to have a good local anesthetic effect . Specifically, it has been shown to be effective in terms of surface anesthesia, infiltration anesthesia, and block anesthesia . Moreover, it has been proposed as a potential inhibitor of RNR, making it a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
Ethyl 4-sulfamoylbenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. The sulfonamide group in this compound forms strong hydrogen bonds with the active site residues of the enzyme, leading to its inhibition . This interaction can be exploited for developing anticancer agents, as ribonucleotide reductase is often overexpressed in cancer cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in DNA synthesis, thereby affecting cell proliferation. This compound can also impact cell signaling pathways and gene expression. For instance, the inhibition of ribonucleotide reductase by this compound can lead to reduced levels of deoxynucleotide triphosphates, which are essential for DNA replication and repair . This can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The sulfonamide group in the compound forms hydrogen bonds with specific amino acid residues in the active site of ribonucleotide reductase, leading to enzyme inhibition . This inhibition disrupts the enzyme’s ability to catalyze the reduction of ribonucleotides to deoxyribonucleotides, which is a critical step in DNA synthesis. Additionally, this compound may also affect other enzymes and proteins involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities and toxicities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins or accumulate in certain cellular compartments, affecting its localization and activity. The distribution of the compound in tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-aminosulfonylbenzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion. After the reaction, the product is isolated by removing the solvent under reduced pressure and purifying the residue through partitioning between saturated sodium bicarbonate solution and ethyl acetate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous extraction and purification systems to isolate the product efficiently. The use of automated systems ensures consistency and high yield in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylbenzoic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: 4-sulfamoylbenzoic acid and ethanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Biological Studies: It serves as a model compound in studies investigating the behavior of sulfonamide-containing molecules in biological systems.
Comparison with Similar Compounds
Ethyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives such as:
- 4-aminosulfonylbenzoic acid
- 4-chloro-3-sulfamoylbenzoic acid
- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
Uniqueness: this compound is unique due to its ester functionality, which can be hydrolyzed to release the active sulfonamide moiety.
Properties
IUPAC Name |
ethyl 4-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTXGSKTFDBVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280487 | |
Record name | ethyl 4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-77-5 | |
Record name | NSC17131 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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